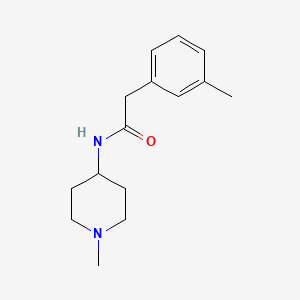![molecular formula C19H28ClN3O B5323966 2-[4-(4-chlorophenyl)-1-piperazinyl]-N-cycloheptylacetamide](/img/structure/B5323966.png)
2-[4-(4-chlorophenyl)-1-piperazinyl]-N-cycloheptylacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[4-(4-chlorophenyl)-1-piperazinyl]-N-cycloheptylacetamide, commonly known as CPP-109, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications.
Mécanisme D'action
CPP-109 works by increasing the levels of certain neurotransmitters in the brain, including dopamine and serotonin. These neurotransmitters are known to play a crucial role in regulating mood and behavior, and their dysregulation has been linked to various neurological disorders. By increasing their levels, CPP-109 has been shown to improve symptoms of addiction, depression, and anxiety.
Biochemical and Physiological Effects:
CPP-109 has been shown to have a wide range of biochemical and physiological effects, including the modulation of gene expression, the regulation of neurotransmitter levels, and the improvement of cognitive function. It has also been shown to have neuroprotective effects, which may make it useful in the treatment of neurodegenerative disorders.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of CPP-109 is its potency as a histone deacetylase inhibitor, which makes it a useful tool for studying the role of this enzyme in regulating gene expression in the brain. However, its high potency also makes it difficult to work with, as it requires careful handling and purification. Additionally, its effects on neurotransmitter levels can be difficult to interpret, as they may be influenced by other factors such as stress and environmental cues.
Orientations Futures
There are many potential future directions for research on CPP-109, including its use in the treatment of various neurological disorders, the development of new compounds based on its structure, and the exploration of its effects on other systems in the body. Some possible areas of focus include the development of more selective histone deacetylase inhibitors, the identification of new targets for CPP-109, and the investigation of its effects on immune function and inflammation.
In conclusion, CPP-109 is a promising compound with a wide range of potential therapeutic applications. Its ability to modulate gene expression and neurotransmitter levels makes it a useful tool for studying the brain, and its neuroprotective effects may make it useful in the treatment of neurodegenerative disorders. While there are some limitations to its use, such as its high potency and complex effects on neurotransmitter levels, there are many potential future directions for research on this compound that could lead to new insights into the functioning of the brain and the development of new treatments for neurological disorders.
Méthodes De Synthèse
CPP-109 is synthesized through a multi-step process that involves the reaction of 4-chlorophenylpiperazine with cycloheptylamine, followed by acetylation. The final product is obtained after purification through a series of chromatography techniques.
Applications De Recherche Scientifique
CPP-109 has been extensively studied for its potential therapeutic applications in the treatment of various neurological disorders, including addiction, depression, and anxiety. It is a potent inhibitor of the enzyme histone deacetylase, which plays a crucial role in regulating gene expression in the brain. By inhibiting this enzyme, CPP-109 has been shown to increase the expression of certain genes that are involved in the regulation of mood and behavior.
Propriétés
IUPAC Name |
2-[4-(4-chlorophenyl)piperazin-1-yl]-N-cycloheptylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28ClN3O/c20-16-7-9-18(10-8-16)23-13-11-22(12-14-23)15-19(24)21-17-5-3-1-2-4-6-17/h7-10,17H,1-6,11-15H2,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KADLVRGRVUWBHF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CC1)NC(=O)CN2CCN(CC2)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-{[3-(2-pyridinyl)-1-azetidinyl]sulfonyl}-3,4-dihydro-2(1H)-quinolinone](/img/structure/B5323889.png)
![2-[(3-methylbenzyl)thio]-N-1,3-thiazol-2-ylacetamide](/img/structure/B5323896.png)
![3-[2-(4-fluorophenyl)ethyl]-1-[(1,3,5-trimethyl-1H-pyrazol-4-yl)carbonyl]piperidine](/img/structure/B5323898.png)
![2-methyl-4-(1-piperidinyl)-6-[4-(2-pyrazinylcarbonyl)-1-piperazinyl]pyrimidine](/img/structure/B5323905.png)
![2-({[1-(4-pyridinylmethyl)-3-piperidinyl]oxy}methyl)pyridine](/img/structure/B5323917.png)
![1-[1-(3-methoxyphenyl)-1H-pyrazol-4-yl]-N-methyl-N-(2-thienylmethyl)methanamine](/img/structure/B5323928.png)

![2-[2-(2-ethoxyphenyl)vinyl]-8-quinolinol](/img/structure/B5323944.png)
![N-[1-({[2-(1H-indol-3-yl)ethyl]amino}carbonyl)-2-(2-thienyl)vinyl]benzamide](/img/structure/B5323951.png)

![N-[(3,5-dimethyl-2-phenyl-1H-indol-7-yl)methyl]-3-methylisoxazole-5-carboxamide](/img/structure/B5323961.png)

![4-{4-[(2,5-difluorophenyl)sulfonyl]-1-piperazinyl}-2-(1-pyrrolidinyl)pyrimidine](/img/structure/B5323976.png)
![N-methyl-N-[(3-methyl-3-oxetanyl)methyl]-2-[3-oxo-1-(2-phenylethyl)-2-piperazinyl]acetamide](/img/structure/B5323977.png)